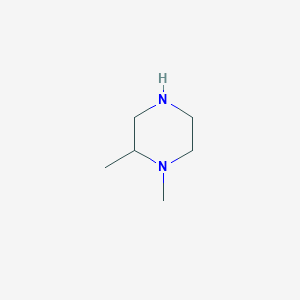

1,2-Dimethylpiperazine

Übersicht

Beschreibung

Synthesis Analysis

1,2-Dimethylpiperazine and its derivatives are synthesized through several methods. One approach involves the enantioconvergent synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine, highlighting its importance as an intermediate in the synthesis of delta-opioid receptor ligands. This process enables the production of enantiomerically pure diamine in significant quantities without the need for chromatography, utilizing efficient optical resolution and interconversion steps (Janetka et al., 2003). Another method describes the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine, further showcasing the versatility in obtaining dimethylpiperazine derivatives through condensation and reduction steps (Cignarella & Gallo, 1974).

Molecular Structure Analysis

The molecular and crystal structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine has been elucidated using X-ray diffractometer data, revealing a flattened-chair conformation for the piperazine ring. This structure serves as a model for understanding the structural aspects of poly(trans-2,5-dimethyl-1,4-piperazinediylfumaroyl) and provides insights into the spatial arrangement of dimethylpiperazine derivatives (Bassi & Scordamaglia, 1977).

Chemical Reactions and Properties

Dimethylpiperazine derivatives engage in various chemical reactions, highlighting their reactivity and utility in organic synthesis. For instance, intermolecular cyclization of diethanolamine and methylamine to N,N′-dimethylpiperazine under high pressure using zeolites showcases the compound's ability to form through novel synthetic routes (Narender et al., 2001).

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science and Chemistry

1,2-Dimethylpiperazine has been evaluated for its potential as a substitute catalyst in the production of polyurethane foam. Research by Samarappuli and Liyanage (2018) explored the effects of using 1,4-dimethylpiperazine as a catalyst, comparing it to traditional triethylene diamine. The study found that 1,4-dimethylpiperazine offers delayed action catalysis, beneficial for in-mold flowability and slow cure times while maintaining comparable foam properties (Samarappuli & Liyanage, 2018).

Contributions to Supramolecular Chemistry

The complexation behavior of 1,4-dimethylpiperazine with various acids has been a subject of interest in supramolecular chemistry. Dega-Szafran, Katrusiak, and Szafran (2006, 2008, 2013) conducted a series of studies on the complexes formed between 1,4-dimethylpiperazine and different acids, including p-hydroxybenzoic acid and l-tartaric acid. These studies revealed intricate hydrogen bonding patterns and provided insights into the molecular structures of the complexes, showcasing the role of 1,4-dimethylpiperazine in forming diverse supramolecular architectures (Dega-Szafran, Katrusiak, & Szafran, 2006)(Dega-Szafran, Katrusiak, & Szafran, 2008)(Dega-Szafran, Katrusiak, Komasa, & Szafran, 2013).

Exploration in Organic Synthesis

The utility of 1,2-dimethylpiperazine extends into organic synthesis, where its derivatives have been explored for various synthetic applications. For instance, Ma et al. (2020) demonstrated the use of 1,4-dimethylpiperazine in the difluoroalkylative cyclization of 2-allylphenols and 2-allylanilines. This methodology facilitated the synthesis of difluoroalkylated 2,3-dihydrobenzofurans and indolins, highlighting the potential of 1,4-dimethylpiperazine in the development of new synthetic routes for compounds of interest in drug discovery (Ma et al., 2020).

Safety And Hazards

1,2-Dimethylpiperazine is a highly flammable liquid and vapor and may be corrosive to metals . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Eigenschaften

IUPAC Name |

1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947913 | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylpiperazine | |

CAS RN |

25155-35-5, 25057-77-6 | |

| Record name | Piperazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25057-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)